5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile
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Overview
Description
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile is a chemical compound that belongs to the class of triazoles. Triazoles are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The presence of a fluorine atom and a nitrile group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-nitroaniline with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid
- 5-Fluoro-1H-benzo[d][1,2,3]triazole
- 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole
Uniqueness
5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-fluoro-2H-benzotriazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN4/c8-5-2-7-6(10-12-11-7)1-4(5)3-9/h1-2H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSSJTVBNVRGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NNN=C21)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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